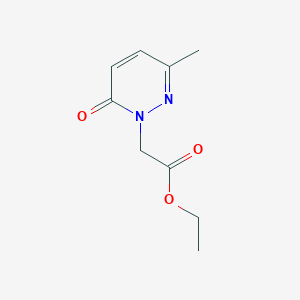

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-11-8(12)5-4-7(2)10-11/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIVUTVLEUWZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, a compound with the molecular formula CHNO and a molecular weight of 196.2 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone ring structure, which is significant in medicinal chemistry due to its diverse biological activities. The IUPAC name for this compound is ethyl 2-(3-methyl-6-oxopyridazin-1-yl)acetate. Its structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridazinone exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the pyridazinone ring enhances its anticancer efficacy.

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Jurkat | <10 | |

| Compound B | HT-29 | <15 | |

| Ethyl 2-(3-methyl-6-oxo...) | Jurkat | <20 |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 50 | |

| Escherichia coli | 12 | 50 | |

| Pseudomonas aeruginosa | 10 | 50 |

3. Anticonvulsant Activity

The anticonvulsant potential of compounds similar to ethyl 2-(3-methyl-6-oxo...) has been documented in several studies. The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated a significant protective effect at certain dosages.

Case Study: Anticonvulsant Efficacy

In a study involving PTZ-induced seizures in mice, the administration of ethyl 2-(3-methyl-6-oxo...) resulted in a notable reduction in seizure frequency compared to control groups. The median effective dose (ED50) was determined to be approximately 24 mg/kg.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate has been studied for its potential as an antimicrobial agent against various bacterial strains. The structure of this compound allows for interaction with bacterial enzymes, inhibiting their growth and reproduction. Studies have shown promising results in vitro against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into therapeutic agents.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it demonstrated the ability to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases. The mechanism is thought to involve the modulation of cytokine production and the inhibition of inflammatory pathways.

3. Anticancer Potential

this compound has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Agriculture

1. Pesticidal Applications

The compound's unique structure has led to investigations into its use as a pesticide or herbicide. Its efficacy against certain pests and pathogens makes it a candidate for developing environmentally friendly agricultural chemicals. Field trials have demonstrated its ability to protect crops from fungal infections and insect infestations.

Materials Science

1. Polymer Synthesis

this compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics.

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Pyridazinone Derivatives

Structural Analogues and Substituent Effects

2.1.1 Ethyl 2-(4-Benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

- Structure: Adds a benzyl group at position 4 of the pyridazinone ring.

- Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁), with Hirshfeld surface analysis revealing dominant H···O (33.9%) and H···H (31.2%) interactions. The benzyl group enhances π-π stacking, stabilizing the lattice .

- Pharmacology : Increased lipophilicity from the benzyl group may improve membrane permeability, though specific activity data are pending .

2.1.2 Ethyl 2-{4-[(5-Chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate

- Structure : Substituted with a 5-chlorobenzofuran group at position 4.

- Crystallography: Orthorhombic (P2₁2₁2₁), with a dihedral angle of 73.33° between the benzofuran and pyridazinone rings. Disorder is observed in the ethyl acetate group (occupancy ratio 0.57:0.43) .

- Pharmacology : The chloro and benzofuran moieties enhance antifungal and anticancer activity compared to the parent compound .

2.1.3 Ethyl 2-[6-Oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl]acetate (CIPTOL)

- Structure : Features phenyl groups at positions 3 and 4.

- Crystallography : Bulky phenyl groups induce stronger π-π interactions, altering packing motifs. Melting point increases due to enhanced rigidity .

- Pharmacology : Improved anti-inflammatory activity attributed to electron-withdrawing phenyl groups .

Physicochemical and Pharmacological Comparisons

Pharmacokinetic and Toxicological Insights

Métodos De Preparación

Synthesis of Pyridazinone Precursor

A typical precursor synthesis involves refluxing a mixture of hydrazine hydrate with a keto acid derivative such as 3-methyl-4-oxopentanoic acid or similar compounds in ethanol. This step forms the pyridazin-3(2H)-one ring system with methyl substitution at the 3-position.

-

- Hydrazine hydrate (2 equivalents)

- Keto acid (1 equivalent)

- Ethanol solvent

- Reflux for 2 hours

-

- Formation of 3-methylpyridazin-3(2H)-one derivative

- Precipitate filtered and recrystallized from acetone for purity

This step is supported by the synthesis of related pyridazinone compounds where hydrazine hydrate reacts with keto acids to form the heterocyclic ring.

N-Alkylation with Ethyl Bromoacetate

The pyridazinone precursor is then subjected to alkylation to attach the ethyl acetate moiety at the nitrogen atom of the pyridazinone ring.

-

- Pyridazinone precursor (1 equivalent)

- Potassium carbonate (2 equivalents) as base

- Tetrabutylammonium bromide (catalytic amount)

- Ethyl bromoacetate (2 equivalents)

- Dimethylformamide (DMF) as solvent

- Stirring at room temperature for 24 hours

-

- Filtration to remove solids

- Evaporation of solvent under reduced pressure

- Washing residue with water and methylene chloride

- Recrystallization from acetone to obtain pure product

This method is adapted from a similar synthesis reported for ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, which shares the alkylation step with the target compound.

Alternative Preparation and Hydrolysis

In some cases, the ethyl ester can be hydrolyzed to the corresponding acid by treatment with sodium hydroxide in ethanol, followed by acidification. This step is useful for further derivatization or polymorph studies.

- Reagents and Conditions:

- Ethyl ester derivative

- 6 N NaOH in ethanol

- Stirring at 80 °C for 4 hours

- Concentration and acidification with HCl

- Filtration and recrystallization from ethanol or methanol

This hydrolysis and crystallization method has been reported for related pyridazinone esters and provides insight into polymorph formation and purification.

Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyridazinone ring formation | Hydrazine hydrate + keto acid; ethanol; reflux 2 h | Forms 3-methylpyridazin-3(2H)-one |

| N-Alkylation | Potassium carbonate, tetrabutylammonium bromide, ethyl bromoacetate, DMF, room temp, 24 h | Introduces ethyl acetate group |

| Hydrolysis (optional) | 6 N NaOH in ethanol, 80 °C, 4 h; acidify with HCl | Converts ester to acid for further use |

| Purification | Filtration, recrystallization from acetone/ethanol | Ensures high purity crystalline product |

Research Findings and Notes

- The alkylation step is critical and requires careful control of stoichiometry and reaction time to maximize yield and avoid side reactions.

- Use of phase transfer catalysts like tetrabutylammonium bromide enhances the alkylation efficiency in DMF.

- Recrystallization solvents such as acetone and ethanol are chosen based on solubility to obtain single crystals suitable for structural analysis.

- Hydrolysis of the ester group allows access to acid derivatives, which may have different polymorphic forms and biological activities.

- The described methods are reproducible and have been validated in multiple research studies focusing on pyridazinone derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate?

The compound is typically synthesized via alkylation reactions. For example, a pyridazinone precursor (e.g., 5-((5-chlorobenzofuran-2-yl)methyl)-6-methylpyridazin-3(2H)-one) is reacted with ethyl bromoacetate in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC), followed by filtration and crystallization from ethanol to obtain colorless crystals (Yield: ~77%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments, particularly the ethyl ester group and pyridazinone ring substituents .

- X-ray Diffraction (XRD) : Determines crystal structure parameters (e.g., orthorhombic space group , unit cell dimensions , , ) and hydrogen-bonding networks .

- Mass Spectrometry (MS) : Validates molecular weight () .

Advanced Research Questions

Q. How can crystallographic disorder in the ethyl group or carbonyl oxygen be resolved during refinement?

Disorder in the ethyl group (split occupancy: 0.57 major component) or carbonyl oxygen can be addressed using SHELXL. Key steps include:

Q. How to analyze discrepancies in biological activity data for pyridazinone derivatives?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro-benzofuran vs. phenyl groups) on antisecretory or antiulcer activities .

- Experimental Replication : Ensure consistent assay conditions (e.g., pH, temperature) and purity verification via HPLC.

- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., proton pumps or enzyme active sites) .

Q. What computational tools and validation metrics are essential for crystallographic analysis?

- Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement), WinGX for data processing, and ORTEP for graphical representation .

- Validation : Check -factors (), Flack parameter for absolute structure (0.02(7)), and Hirshfeld surface analysis for intermolecular interactions .

- Data Deposition : Submit CIF files to repositories (e.g., CCDC 1056731) for peer validation .

Q. How to optimize reaction conditions for pyridazinone alkylation?

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB vs. crown ethers) to enhance reaction efficiency .

- Solvent Selection : Compare polar aprotic solvents (THF, DMF) for solubility and reaction kinetics.

- Temperature Control : Monitor exothermic reactions under reflux or high-pressure conditions (e.g., Q-tube at 130°C) .

Methodological Notes

- Synthesis : Prioritize crystallization from ethanol for high-purity yields .

- Crystallography : Use multi-scan absorption corrections (e.g., SADABS) and anisotropic displacement parameters for non-H atoms .

- Biological Assays : Include positive controls (e.g., omeprazole for antiulcer studies) and dose-response curves to quantify efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.